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Compound of Interest |

Compound Name: 3-Bromo-4-hydroxycinnamic acid
CAS No.: 67808-77-9
Cat. No.: B3433949
- 7

Technical Guide: 3-Bromo-4-hydroxycinnamic
Acid

Synthesis, Characterization, and Pharmacological
Applications[1][2][3][4]

Executive Summary & Scientific Context
3-Bromo-4-hydroxycinnamic acid (CAS: 119405-32-2) is a halogenated derivative of p-

coumaric acid.[1][2] Unlike its cyano-substituted analog (

-cyano-4-hydroxycinnamic acid, CHCA), which is a standard MALDI matrix, the 3-bromo
derivative serves primarily as a high-value synthetic intermediate and a pharmacological
scaffold.[1][2]

Its structural significance lies in the ortho-bromination relative to the phenolic hydroxyl group.[1]
[2] This specific substitution pattern activates the ring for further cross-coupling reactions (e.g.,
Suzuki-Miyaura) and enhances membrane permeability in biological systems compared to the
parent hydroxycinnamic acids.[2] It is a critical precursor for the synthesis of coumarins,
flavonoids, and phosphorylated antimicrobial agents.

Key Applications:
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e Medicinal Chemistry: Precursor for anticoagulant and antitumor coumarin derivatives via
intramolecular cyclization.[2]

» Microbiology: Biofilm inhibitor and antimicrobial agent against Gram-positive bacteria (S.
aureus).[2]

» Material Science: Monomer for photoreactive liquid crystalline polymers.[2]

hemical ficati i

Property Specification
2E)-3-(3-Bromo-4-hydroxyphenyl)prop-2-enoic
IUPAC Name ( .) ( ydroxyphenyl)prop
acid
CAS Number 119405-32-2
C
Molecular Formula H
BrO
Molecular Weight 243.05 g/mol
Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, Ethanol, Methanol; Sparingly

Solubility ]
soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~9.0 (Phenolic OH)
ot +2°C to +8°C, protect from light (halogenated
orage

aromatics are photosensitive)

Protocol A: Selective Synthesis via Knoevenagel
Condensation

Objective: To synthesize high-purity (E)-3-bromo-4-hydroxycinnamic acid without generating
the 3,5-dibromo byproduct common in direct bromination methods.
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Principle: The Knoevenagel-Doebner condensation involves the reaction of 3-bromo-4-
hydroxybenzaldehyde with malonic acid in a pyridine/piperidine system.[1][2] This method
ensures regiocontrol, as the bromine is pre-installed on the aldehyde.

Reagents:
e 3-Bromo-4-hydroxybenzaldehyde (10.0 mmol)[1][2]

Malonic acid (12.0 mmol, 1.2 eq)[1]

Pyridine (anhydrous, 5.0 mL)

Piperidine (catalytic, 0.1 mL)[1][2]

Hydrochloric acid (2 M)[1][2]

Ethanol (for recrystallization)[1][2][3]

Step-by-Step Methodology:

» Reaction Setup:

o In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-
hydroxybenzaldehyde (2.01 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5
mL).

o Add piperidine (0.1 mL) as the organocatalyst.[2]
o Attach a reflux condenser.[2]
o Condensation & Decarboxylation:

Heat the mixture to 85—90°C in an oil bath.

[¢]

Maintain reflux for 3-5 hours.[2] Note: Evolution of CO2 gas bubbles indicates the

[¢]

decarboxylation step is proceeding.

Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[2] The

[e]

aldehyde spot should disappear.[2]
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o Work-up:
o Cool the reaction mixture to room temperature.

o Pour the mixture slowly into 50 mL of ice-cold 2 M HCI with vigorous stirring. The pyridine
will be neutralized, and the product will precipitate as a white/pale solid.

o Stir for 30 minutes to ensure complete precipitation.
 Purification:

o Filter the crude solid using a Buchner funnel.[2] Wash the cake with cold water (3 x 10 mL)
to remove residual pyridinium salts.

o Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~60°C).
Add warm water dropwise until slight turbidity appears, then allow to cool slowly to 4°C
overnight.

o Collect the crystals, dry under vacuum at 40°C.

Yield Expectation: 75-85% Purity Validation: Melting point (178-180°C) and *H-NMR.[1][2]

Visual Workflow: Synthesis Pathway
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Caption: Synthesis of 3-Bromo-4-hydroxycinnamic acid via Knoevenagel-Doebner
condensation to ensure regioselectivity.

Protocol B: Antimicrobial & Biofilm Inhibition Assay
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Objective: To evaluate the efficacy of 3-bromo-4-hydroxycinnamic acid as a biofilm inhibitor
against Staphylococcus aureus (MRSA strains), exploiting the lipophilicity gained from the
bromine substituent.[1][2]

Reagents:

e Test Compound: 3-Bromo-4-hydroxycinnamic acid (Stock: 100 mM in DMSO).[1][2]
e Bacterial Strain: S. aureus (ATCC 25923 or clinical isolate).[2]
o Media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).[2]

o Dye: Crystal Violet (0.1%).[2]

Methodology:

¢ Inoculum Preparation:

o Culture S. aureus in TSB overnight at 37°C.[2]

o Dilute the culture to ODeoo = 0.05 (~10° CFU/mL) in fresh TSB + 1% glucose.[2]
e Microdilution Setup (96-well plate):

o Test Wells: Add 198 pL of diluted bacterial suspension + 2 pL of compound stock (Final
conc: 1 mM). Perform serial dilutions (e.g., 500 uM, 250 uM, 125 pM).

o Positive Control: TSB + Bacteria + DMSO (Vehicle).[2]

o Negative Control: Sterile TSB only.
* Incubation:

o Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.[2]
 Biofilm Quantification (Crystal Violet Method):

o Gently aspirate the planktonic (free-floating) media.[1][2]
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o Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

[11[2]
o Fix the biofilm with methanol (200 pL) for 15 minutes.[2] Air dry.
o Stain with 0.1% Crystal Violet (200 pL) for 15 minutes.[2]
o Wash with water to remove excess dye.[2]
o Solubilize the bound dye with 33% Acetic Acid (200 pL).[2]
o Measure Absorbance at 590 nm.

Data Analysis: % Biofilm Inhibition =

[1][]

Visual Workflow: Biofilm Assay
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Caption: Workflow for evaluating biofilm inhibition using the Crystal Violet microtiter plate
method.[1][2]

Structural Characterization Data

To validate the synthesis, compare your product against these standard spectral markers.
'H NMR (400 MHz, DMSO-de):
e 0 12.20 (s, 1H): Carboxylic acid -COOH (Broad, exchangeable).[1][2]

e 0 10.65 (s, 1H): Phenolic -OH.[1][2]
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0 7.85 (d, J = 2.0 Hz, 1H): Aromatic H-2 (Ortho to Br).[1][2]

0 7.55 (dd, J = 8.5, 2.0 Hz, 1H): Aromatic H-6.[1][2]

0 7.48 (d, J = 16.0 Hz, 1H): Vinylic H (a to ring, trans coupling).

0 6.95 (d, J = 8.5 Hz, 1H): Aromatic H-5 (Ortho to OH).[1][2]

0 6.35 (d, J = 16.0 Hz, 1H): Vinylic H (a to COOH, trans coupling).

Interpretation: The coupling constant (J = 16.0 Hz) confirms the (E)-trans geometry of the
double bond.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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